molecular formula C8H6N2O3 B11912099 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid

5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B11912099
M. Wt: 178.14 g/mol
InChI Key: PFZVQGTXMQDXRJ-UHFFFAOYSA-N
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Description

5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine scaffold is a common structural motif in various pharmacologically important molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . One common approach involves the bromination of 3-methylimidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) to yield 5-bromo-3-methylimidazo[1,2-a]pyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 3-methylimidazo[1,2-a]pyridine yields 5-bromo-3-methylimidazo[1,2-a]pyridine .

Mechanism of Action

The mechanism of action of 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine analogues have been shown to exhibit activity against tuberculosis by targeting specific bacterial enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-oxo-1H-imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-7-3-1-2-6-9-4-5(8(12)13)10(6)7/h1-4,9H,(H,12,13)

InChI Key

PFZVQGTXMQDXRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C(=C1)NC=C2C(=O)O

Origin of Product

United States

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